molecular formula C22H20IN3O3S B11673147 N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

Cat. No.: B11673147
M. Wt: 533.4 g/mol
InChI Key: SVENISSSXFQQJP-LFVJCYFKSA-N
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Description

N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenyl group, a hydrazinylcarbonyl group, and a benzenesulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide typically involves multiple steps. The process begins with the preparation of the iodophenyl precursor, followed by the introduction of the hydrazinylcarbonyl group through a condensation reaction. The final step involves the sulfonamide formation, which is achieved by reacting the intermediate with a suitable sulfonyl chloride under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized to form iodophenol derivatives.

    Reduction: The hydrazinylcarbonyl group can be reduced to form hydrazine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to hydrophobic pockets, while the hydrazinylcarbonyl and sulfonamide groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives and hydrazinylcarbonyl compounds. Compared to these, N-[4-({(2E)-2-[1-(4-iodophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide is unique due to the presence of the iodophenyl group, which can enhance its binding affinity and specificity for certain targets. Other similar compounds include:

  • N-[4-({(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}carbonyl)phenyl]propanamide
  • N-[4-({(2E)-2-[1-(phenyl)ethylidene]hydrazinyl}carbonyl)phenyl]methanesulfonamide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C22H20IN3O3S

Molecular Weight

533.4 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(4-iodophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C22H20IN3O3S/c1-16(17-8-12-19(23)13-9-17)24-25-22(27)18-10-14-20(15-11-18)26(2)30(28,29)21-6-4-3-5-7-21/h3-15H,1-2H3,(H,25,27)/b24-16+

InChI Key

SVENISSSXFQQJP-LFVJCYFKSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC=C(C=C3)I

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)I

Origin of Product

United States

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